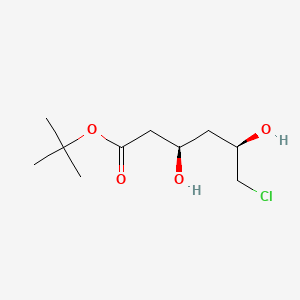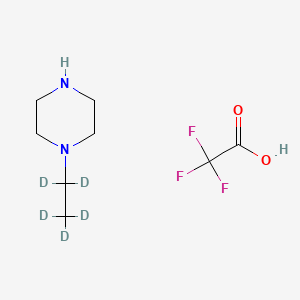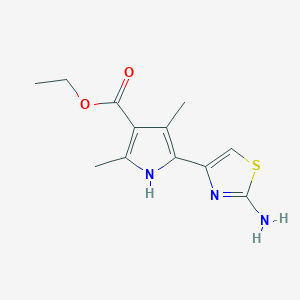
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
The synthesis of 1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) involves several steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and a haloketone.
Functional Group Modifications:
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups like halides or esters.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学研究应用
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,methylester(9CI): This compound differs by having a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), share some structural similarities but differ in their biological activity and applications.
Pyrrole Derivatives: Other pyrrole derivatives, such as porphyrins and chlorophyll, have different functional groups and biological roles, highlighting the diversity and versatility of pyrrole-based compounds.
属性
分子式 |
C12H15N3O2S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC 名称 |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-11(16)9-6(2)10(14-7(9)3)8-5-18-12(13)15-8/h5,14H,4H2,1-3H3,(H2,13,15) |
InChI 键 |
PCFHYINGEZQKGB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C)C2=CSC(=N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
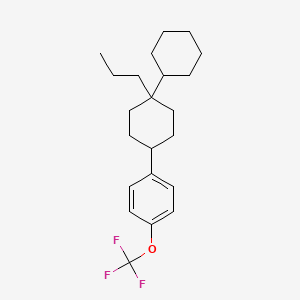
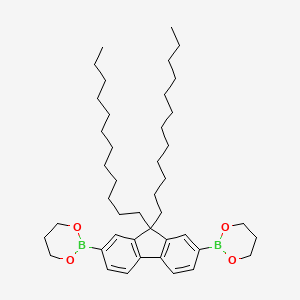
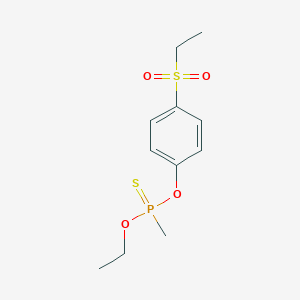
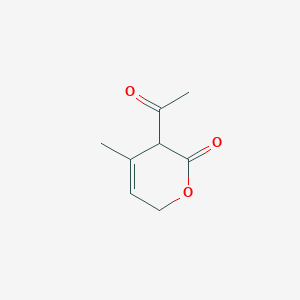

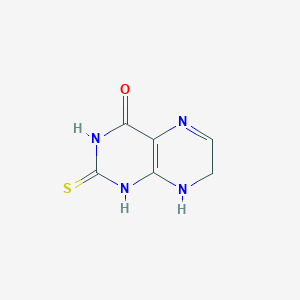
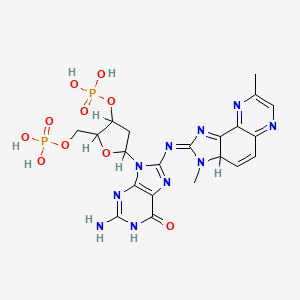
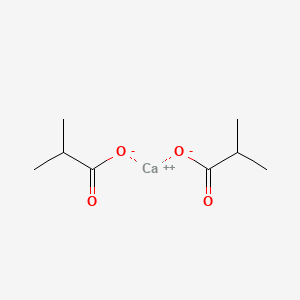
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
